2,6-ジクロロ-4-(トリフルオロメチル)ピリジン

概要

説明

“2,6-Dichloro-4-(trifluoromethyl)pyridine” is a tri-substituted pyridine used in the preparation of pharmaceutical agents with antitumor activities . It is also used in laboratory chemicals, food, drug, pesticide, or biocidal product use .

Synthesis Analysis

A technology of trifluoromethyl and cyano group is applied in the field of preparation of 3-cyano-2,6-dichloro-4-pyridine . This method can solve the problem of large amount of phosphorus oxychloride, low yield, long reaction time, etc. problems, to achieve the effect of improving reaction safety, high yield, and high product quality .Molecular Structure Analysis

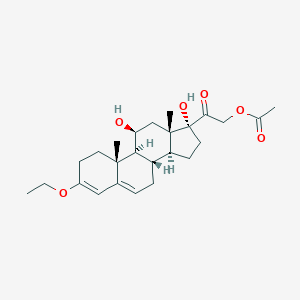

The molecular formula of “2,6-Dichloro-4-(trifluoromethyl)pyridine” is C6H2Cl2F3N . The molecular weight is approximately 215.99 .Chemical Reactions Analysis

The chemical reactions of “2,6-Dichloro-4-(trifluoromethyl)pyridine” involve the transformation of the chloride into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis

“2,6-Dichloro-4-(trifluoromethyl)pyridine” is a colorless to light yellow clear liquid . It has a boiling point of 57 °C/10 mmHg , and a specific gravity of 1.54 . The refractive index is 1.47 .科学的研究の応用

農薬業界

2,6-ジクロロ-4-(トリフルオロメチル)ピリジン: は、農薬有効成分における重要な構造モチーフです。その誘導体は主に、作物を害虫から保護するために使用されています。 フッ素原子の物理化学的性質とピリジン部分の特性が独特の組み合わせにより、その有効性に貢献しています .

製薬業界

トリフルオロメチルピリジン (TFMP) 部分を含むいくつかの医薬品が市販されています。 この化合物は、さまざまな医薬品の合成の中間体として役立ち、現在多くの候補が臨床試験中です .

獣医学

獣医学では、2,6-ジクロロ-4-(トリフルオロメチル)ピリジン誘導体が使用されています。 TFMP構造を持つ獣医薬品2品目が市場承認を取得しており、この分野におけるその重要性を示しています .

農薬の合成

この化合物は、いくつかの作物保護製品を合成するための化学中間体として、高い需要があります。 より効果的で環境に優しい農薬の生産において重要な役割を果たしています .

有機合成中間体

この化合物は、有機合成において中間体として使用され、材料科学などさまざまな分野で潜在的な用途を持つ新規化合物の開発に貢献しています .

機能性材料

2,6-ジクロロ-4-(トリフルオロメチル)ピリジンなど、フッ素を含む有機化合物の開発により、機能性材料の進歩が可能になりました。 これらの材料は、革新的な製品を作成する上で貴重な独自の特性を持っています .

作用機序

Target of Action

It is known that the compound is used in the synthesis of drugs with anti-tumor activity , suggesting that it may interact with targets involved in cell proliferation and growth.

Mode of Action

As a building block in the synthesis of anti-tumor drugs , it is likely that it interacts with its targets to inhibit cell growth and proliferation, although the specific interactions and changes induced by the compound remain to be elucidated.

Biochemical Pathways

Given its use in anti-tumor drug synthesis , it may be involved in pathways related to cell cycle regulation, apoptosis, and DNA repair, among others.

Result of Action

Given its use in the synthesis of anti-tumor drugs , it can be inferred that the compound may induce cell cycle arrest, apoptosis, or other forms of cell death in tumor cells.

Safety and Hazards

将来の方向性

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .

特性

IUPAC Name |

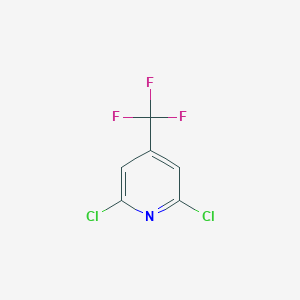

2,6-dichloro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3N/c7-4-1-3(6(9,10)11)2-5(8)12-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNQWVYYVLCZKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334510 | |

| Record name | 2,6-dichloro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39890-98-7 | |

| Record name | 2,6-dichloro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the different synthetic approaches to obtain 2,6-dichloro-4-(trifluoromethyl)pyridine?

A1: The provided research outlines two primary synthetic routes for 2,6-dichloro-4-(trifluoromethyl)pyridine:

- Starting with ethyl trifluoroacetate: This method utilizes commercially available ethyl trifluoroacetate as the starting material. []

- Starting with trifluoroacetaldehyde: This approach employs trifluoroacetaldehyde as the starting material to access the target compound. []

Q2: Can 2,6-dichloro-4-(trifluoromethyl)pyridine be used as a substrate in Suzuki-Miyaura cross-coupling reactions?

A2: Yes, research indicates that 2,6-dichloro-4-(trifluoromethyl)pyridine can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids. This reaction can be tuned to achieve selective substitution of either one or both chlorine atoms with different aryl groups. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B123578.png)

![2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B123588.png)

![2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B123596.png)